3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid
Description
3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid is a benzoic acid derivative featuring a phenoxy substituent at the 3-position of the benzene ring. The phenoxy group is further substituted with a fluorine atom at the 2-position and a methylsulphonyl (-SO₂CH₃) group at the 4-position. Its molecular formula is C₁₄H₁₁FO₅S, with a molecular weight of 310.3 g/mol . This compound is structurally related to pharmacologically active molecules targeting peroxisome proliferator-activated receptors (PPARs) and free fatty acid receptors (FFA1), though its specific biological activity remains less documented in the provided evidence .
Properties
IUPAC Name |
3-(2-fluoro-4-methylsulfonylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWWPAYQKYCESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227121 | |
| Record name | 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-82-1 | |
| Record name | 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Aryl Ether Synthesis via Nucleophilic Substitution
This method involves the synthesis of the aryl ether bond using a fluorinated phenol derivative and a benzoic acid derivative.
- Starting Materials:
- 2-Fluoro-4-(methylsulfonyl)phenol
- 3-Bromobenzoic acid or its derivatives
- Base (e.g., potassium carbonate, K$$2$$CO$$3$$)
- Solvent (e.g., dimethylformamide, DMF)
-
- Combine the phenol derivative and bromobenzoic acid in a Schlenk tube under an inert atmosphere (argon or nitrogen).
- Add potassium carbonate as a base and DMF as the solvent.
- Heat the reaction mixture to approximately 100–120 °C for several hours.
-
- Cool the reaction mixture to room temperature.
- Quench with water or a saturated sodium chloride solution.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Purify by column chromatography using silica gel.
Yield: Typically around 70–80% depending on reaction conditions.
Method B: Carboxylation of Aryl Halides
This method utilizes carboxylation reactions to introduce the benzoic acid functionality.
- Starting Materials:
- Aryl halide precursor (e.g., 2-fluoro-4-(methylsulfonyl)phenoxy bromide)
- Sodium formate as a carbon source
- Catalyst (e.g., palladium-based systems or photoredox catalysts)
- Solvent (e.g., dimethylacetamide, DMA)
-
- Conduct the reaction in a sealed tube under inert conditions.
- Use light irradiation (e.g., blue LEDs at ~440 nm) for photoredox catalysis.
- Maintain room temperature (~28 °C) for ~20 hours.
-
- Dilute with ethyl acetate and wash with aqueous HCl to remove impurities.
- Dry over sodium sulfate and concentrate under reduced pressure.
- Purify by flash column chromatography.
Yield: Approximately 75–85%.
Alternate Methods Using Polyfluorinated Reagents
Polyfluorinated benzoic acids can serve as precursors for synthesizing fluorinated aromatic compounds like this one.
- Reflux polyfluorinated salicylic acid derivatives in xylene with acetic anhydride to form intermediates.
- React these intermediates with substituted phenols in the presence of potassium carbonate and dioxane at elevated temperatures (~90 °C).
- Isolate and purify the product via crystallization or chromatography.
Advantages: High specificity for fluorine-containing products.
Comparative Analysis of Methods
| Method | Key Features | Yield (%) | Complexity |
|---|---|---|---|
| Method A | Simple nucleophilic substitution | ~70–80% | Moderate |
| Method B | Photoredox carboxylation | ~75–85% | High |
| Polyfluorinated Reagents | High specificity; multi-step synthesis | ~60–70% | Complex |
Chemical Reactions Analysis
3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid can undergo various chemical reactions:
Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydroxy derivative.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Synthesis Overview
The synthesis of 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid typically involves:
- Starting Materials : 2-fluoro-4-(methylsulphonyl)phenol and 3-bromobenzoic acid.
- Coupling Reaction : A nucleophilic aromatic substitution reaction occurs in the presence of a base (e.g., potassium carbonate).
- Acidification : The intermediate product is acidified to yield the final compound.
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural features allow it to target specific enzymes or receptors effectively. For instance, it has been investigated for its potential as an inhibitor of certain kinases involved in cancer pathways.
Case Study : In a study focusing on new cancer therapies, derivatives of this compound demonstrated significant inhibitory activity against tumor growth in vitro and in vivo models .
Materials Science
Due to its unique properties, this compound is also utilized in developing advanced materials such as polymers and coatings. Its ability to enhance adhesion and durability makes it suitable for applications requiring robust materials.
Data Table : Comparison of Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solvent Resistance | Excellent |
| Adhesion Strength | Moderate to High |
Biological Studies
In biochemical research, this compound acts as a probe for studying enzyme activity and protein-ligand interactions. Its ability to modulate biological pathways allows researchers to investigate cellular responses under various conditions.
Case Study : A research project assessed its role in modulating G-protein coupled receptors (GPCRs), revealing that the compound enhances receptor activity, which could lead to new therapeutic strategies for metabolic disorders .
Industrial Applications
The compound is also employed in synthesizing agrochemicals and specialty chemicals. Its efficacy in promoting crop health and yield has been documented, making it valuable in agricultural formulations.
Data Table : Agrochemical Applications
| Application | Description |
|---|---|
| Herbicides | Effective against a range of weed species |
| Insecticides | Targets specific pests with minimal environmental impact |
| Growth Regulators | Enhances plant growth and stress resistance |
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The fluoro and methylsulphonyl groups can enhance binding affinity and selectivity towards molecular targets, such as kinases or G-protein coupled receptors. The compound’s interactions with these targets can influence various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid with structurally or functionally analogous compounds, emphasizing substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Comparisons
Positional Isomerism: The compound 3-[(4-Fluoro-2-methylsulphonyl)phenoxy]benzoic acid () is a positional isomer of the target molecule. Switching the fluorine and methylsulphonyl groups alters steric and electronic effects. The 2-fluoro substitution in the target compound may improve metabolic stability compared to the 4-fluoro isomer due to reduced susceptibility to oxidative metabolism .
Dual Agonist Derivatives: 2-(2-Fluoro-4-((3-(6-methoxynaphthalen-2-yl)benzyl)oxy)phenoxy)acetic acid () shares a phenoxy-acid scaffold but incorporates a naphthylmethoxy group and acetic acid backbone. Its dual FFA1/PPARδ activity highlights the importance of extended aromatic systems for receptor binding. The target compound lacks this feature, suggesting divergent therapeutic applications .
Sulfamoyloxy vs. Methylsulphonyl: 3-(3-(Sulfamoyloxy)phenoxy)benzoic acid (Compound 74, ) replaces the methylsulphonyl group with a sulfamoyloxy (-O-SO₂NH₂) moiety.
Trifluoromethyl Substitution :
- 2-(Trifluoromethyl)benzoic acid () demonstrates the impact of trifluoromethyl (-CF₃), a stronger electron-withdrawing group than methylsulphonyl. While -CF₃ enhances lipophilicity and bioavailability, methylsulphonyl improves solubility and metabolic stability, making the target compound more suitable for aqueous environments .
Biological Activity
3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
- Molecular Formula : C14H11FO5S
- Molecular Weight : 310.3 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluoro and methylsulfonyl groups enhance its binding affinity, potentially influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfamoyl compounds have shown effectiveness against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
| Compound | Target Bacteria | MIC (μM) | Activity |
|---|---|---|---|
| Compound A | MRSA | 15.625 | Bactericidal |
| Compound B | SE | 62.5 | Bactericidal |
Anti-inflammatory Effects
Inhibition of certain enzymes involved in inflammatory pathways has been noted for related compounds. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that derivatives of benzoic acid, including those with methylsulfonyl substitutions, effectively inhibited lipase activity, which is critical for lipid metabolism and inflammation .
- In Vivo Studies : Animal model studies indicated that the administration of similar compounds resulted in reduced inflammation markers and improved clinical outcomes in models of arthritis .
Toxicity and Safety Profile
While the biological activities are promising, toxicity assessments are crucial. Preliminary toxicity profiling suggests that some derivatives maintain a favorable safety profile with low cytotoxicity against human cell lines at therapeutic concentrations .
Q & A
Q. What are the implications of the methylsulphonyl group in drug-likeness assessments?
- Methodology : Evaluate via Lipinski’s Rule of Five. The methylsulphonyl group contributes to molecular weight (MW ≈ 336 g/mol) and hydrogen-bond acceptor count (HBA = 6). While MW exceeds 500, the compound may still exhibit oral bioavailability if passive diffusion is facilitated by its moderate logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
